molecular formula C18H30O5 B156192 2,3-dinor Prostaglandin E1

2,3-dinor Prostaglandin E1

Cat. No.: B156192
M. Wt: 326.4 g/mol
InChI Key: GTUGBRJEKVKOKQ-LRSAKWJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor Prostaglandin E1 involves the oxidation of Prostaglandin E1 at C-15, resulting in the formation of 13,14-dihydro-15-keto Prostaglandin E1, which can then be further processed to produce this compound . The specific reaction conditions for this synthesis are not widely documented, but it generally involves the use of oxidizing agents and controlled reaction environments to ensure the desired product is obtained.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-dinor Prostaglandin E1 can undergo various chemical reactions, including:

    Oxidation: The primary metabolic pathway involves oxidation at C-15.

    Reduction: Potential reduction reactions could involve the conversion of keto groups to hydroxyl groups.

    Substitution: Substitution reactions may involve the replacement of functional groups on the cyclopentane ring.

Common Reagents and Conditions:

    Oxidizing Agents: Used for the initial oxidation of Prostaglandin E1.

    Reducing Agents: Potentially used for converting keto groups to hydroxyl groups.

    Catalysts: May be employed to facilitate specific substitution reactions.

Major Products:

Scientific Research Applications

2,3-dinor Prostaglandin E1 is primarily used in scientific research to study the metabolism and biological activities of Prostaglandin E1 and its metabolites . Its applications include:

    Chemistry: Investigating the chemical properties and reactions of Prostaglandin E1 derivatives.

    Biology: Studying the metabolic pathways and biological effects of Prostaglandin E1 metabolites.

    Medicine: Exploring potential therapeutic applications and effects of Prostaglandin E1 and its metabolites in various medical conditions.

    Industry: Used in the development of prostaglandin-based pharmaceuticals and research reagents.

Properties

IUPAC Name

5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUGBRJEKVKOKQ-LRSAKWJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dinor Prostaglandin E1
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2,3-dinor Prostaglandin E1
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2,3-dinor Prostaglandin E1
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2,3-dinor Prostaglandin E1
Reactant of Route 5
2,3-dinor Prostaglandin E1
Reactant of Route 6
2,3-dinor Prostaglandin E1

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